molecular formula C24H23NO5 B11521329 [6-(4-Methoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

[6-(4-Methoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

Cat. No.: B11521329
M. Wt: 405.4 g/mol
InChI Key: VKZDUAYRVXVYBH-UHFFFAOYSA-N
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Description

2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE is a complex organic compound that belongs to the class of dioxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE typically involves multi-step organic reactions. The starting materials are usually benzoyl chloride, 4-methoxyphenylamine, and phenoxymethylamine. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-BENZOYL-6-(4-METHOXYPHENYL)-1,5,2-DIOXAZINE
  • 4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE
  • 6-(4-METHOXYPHENYL)-1,5,2-DIOXAZINANE

Uniqueness

2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE is unique due to its specific substitution pattern and the presence of both benzoyl and phenoxymethyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C24H23NO5/c1-27-20-14-12-19(13-15-20)24-29-22(17-28-21-10-6-3-7-11-21)16-25(30-24)23(26)18-8-4-2-5-9-18/h2-15,22,24H,16-17H2,1H3

InChI Key

VKZDUAYRVXVYBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OC(CN(O2)C(=O)C3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

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